6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline is a bioactive chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline with valeryl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oximino derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oximino group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroquinolines.
Scientific Research Applications
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline
- 6-Chloro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline is unique due to its specific valeryl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
81892-37-7 |
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Molecular Formula |
C14H17ClN2O2 |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-[(4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]pentan-1-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-3-4-14(18)17-8-7-12(16-19)11-9-10(15)5-6-13(11)17/h5-6,9,19H,2-4,7-8H2,1H3/b16-12- |
InChI Key |
AUFPWKHBEWESHY-VBKFSLOCSA-N |
Isomeric SMILES |
CCCCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |
Canonical SMILES |
CCCCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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